molecular formula C3H8N2S B13167029 2-Aminopropanethioamide

2-Aminopropanethioamide

Cat. No.: B13167029
M. Wt: 104.18 g/mol
InChI Key: DFOUVXZLAJTTNU-UHFFFAOYSA-N
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Description

2-Aminopropanethioamide is an organic compound with the molecular formula C₃H₈N₂S. It is a thioamide derivative, characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This substitution imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopropanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopropanol with sulfurizing agents such as phosphorus pentasulfide or Lawesson’s reagent. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thioethers, thiolates

Mechanism of Action

The mechanism of action of 2-aminopropanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the thioamide group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of metalloproteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopropanethioamide is unique due to its specific structural features, such as the presence of both an amino group and a thioamide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-aminopropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOUVXZLAJTTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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